molecular formula C14H20N2O2 B7933184 N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethane-1,2-diamine

N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethane-1,2-diamine

Cat. No.: B7933184
M. Wt: 248.32 g/mol
InChI Key: GAHSVNYWKDWWNJ-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethane-1,2-diamine: is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a dihydrobenzodioxin moiety, and an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the dihydrobenzodioxin core. This can be achieved through a series of reactions, including cyclization and functional group modifications. The cyclopropyl group is then introduced using cyclopropanation reactions, and the ethane-1,2-diamine moiety is attached through amine coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

N1-Cyclopropyl-N1-((2,3-dihydrobenzodioxin-2-yl)methyl)ethane-1,2-diamine: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for biological targets, aiding in the study of molecular interactions.

  • Industry: : Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. The cyclopropyl group and the dihydrobenzodioxin moiety may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethane-1,2-diamine: can be compared to other similar compounds, such as:

  • Eliglustat tartrate: : A compound with a similar dihydrobenzodioxin structure used in medical applications.

  • Phenanthroimidazole derivatives: : Compounds with similar fused polycyclic aryl fragments used in blue-emissive materials.

These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of This compound .

Properties

IUPAC Name

N'-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-7-8-16(11-5-6-11)9-12-10-17-13-3-1-2-4-14(13)18-12/h1-4,11-12H,5-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHSVNYWKDWWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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